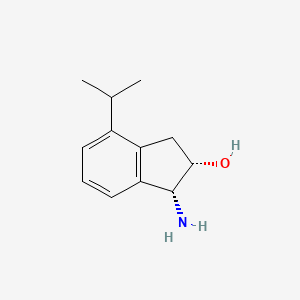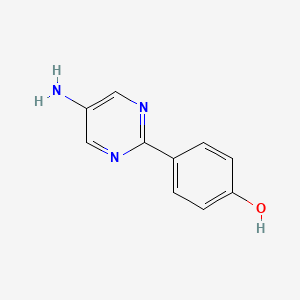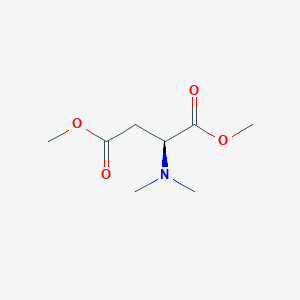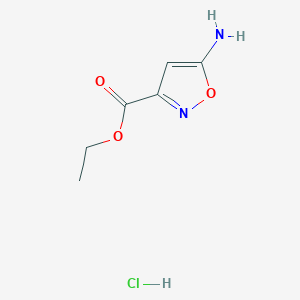![molecular formula C10H10N2O2 B11906560 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)
3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine ring system attached to a propanoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid typically involves the regioselective N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under liquid-liquid phase-transfer reaction conditions. This is followed by saponification of the ester function to form the desired compound . The reaction conditions often include the use of tetrabutylammonium hydrogensulfate as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but differs in the position of the nitrogen atoms.
Pyrrolo[1,2-a]pyrazine: Another related compound with a different heterocyclic ring system.
3-(Pyridin-2-yl)propanoic acid: This compound has a pyridine ring instead of a pyrrolo[1,2-a]pyrimidine ring.
Uniqueness
3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
3-pyrrolo[1,2-a]pyrimidin-7-ylpropanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)3-2-8-6-9-11-4-1-5-12(9)7-8/h1,4-7H,2-3H2,(H,13,14) |
InChIキー |
HWUDKQOHLZGCER-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=C(C=C2N=C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B11906498.png)


![Imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11906510.png)





![2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride](/img/structure/B11906548.png)

